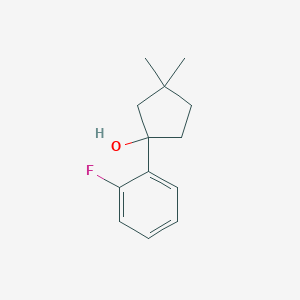

1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL

Description

1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL is a cyclopentanol derivative featuring a 2-fluorophenyl substituent and two methyl groups at the 3-position of the cyclopentane ring.

Properties

Molecular Formula |

C13H17FO |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3,3-dimethylcyclopentan-1-ol |

InChI |

InChI=1S/C13H17FO/c1-12(2)7-8-13(15,9-12)10-5-3-4-6-11(10)14/h3-6,15H,7-9H2,1-2H3 |

InChI Key |

UVGKIMPMEGYJHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(C2=CC=CC=C2F)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL typically involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with 3,3-dimethylcyclopentanone in the presence of a suitable catalyst. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

This compound (C₁₅H₂₆O, MW 222.37) is regulated under IFRA standards for fragrance use, highlighting the importance of cyclopentanol derivatives in perfumery . Key distinctions include:

- Structural Complexity : The elongated aliphatic chain and additional methyl groups may enhance volatility, making it more suitable as a fragrance ingredient compared to the target compound’s compact structure.

3-Methyl-2-cyclopenten-1-ol

Synthesized via aluminum hydride reduction (76.2% yield), this simpler cyclopentenol (C₆H₁₀O, MW 98.14) demonstrates typical synthetic routes for cyclic alcohols . Unlike the target compound, it lacks aromatic substituents, resulting in lower molecular weight and distinct reactivity (e.g., faster oxidation due to less steric protection).

Fluorophenyl-Containing Analogues

The title compound in -(2-fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide (C₁₅H₁₁FN₄OS), illustrates the prevalence of fluorophenyl groups in bioactive molecules .

- Crystallinity: Planar arrangements (dihedral angle ~0° in ’s compound) may contrast with the non-planar cyclopentanol ring, affecting solubility and melting behavior.

- Bioactivity : Fluorine’s electron-withdrawing effects could enhance binding affinity in both compounds, though the pharmacological targets would differ.

Comparative Data Table

Biological Activity

1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its properties, biological effects, and relevant research findings.

- Molecular Formula : C13H17FO

- Molecular Weight : 208.27 g/mol

- CAS Number : 1525715-29-0

- Structural Characteristics : The compound features a cyclopentanol structure with a fluorinated phenyl group, which may influence its biological interactions.

Pharmacological Effects

1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL may interact with biological targets due to the presence of the fluorophenyl group, which can enhance lipophilicity and thus improve membrane permeability. This property is crucial for drug design as it may facilitate better absorption and bioavailability.

Study on Structural Analogs

A study focused on the structural analogs of cyclopentanol derivatives demonstrated their ability to inhibit certain enzymes related to bacterial cell wall synthesis. The inhibition was attributed to the steric effects and electronic properties imparted by substituents like fluorine on the aromatic ring. Such findings suggest that 1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL could possess similar inhibitory effects.

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Fluorophenyl Cyclopentanol Derivative | Antimicrobial | Journal of Medicinal Chemistry |

| 3-Dimethylcyclopentanols | Enzyme Inhibition | Bioorganic & Medicinal Chemistry |

Toxicological Studies

Toxicological assessments of similar compounds indicate that while they may exhibit beneficial biological activities, they also require careful evaluation concerning their safety profiles. The presence of fluorine can sometimes lead to increased toxicity; however, specific data for 1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL is still needed.

Future Directions in Research

Further studies are warranted to explore the following aspects:

- In vitro and In vivo Studies : Comprehensive testing on cell lines and animal models to assess the pharmacokinetics and pharmacodynamics of 1-(2-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL.

- Mechanism of Action : Elucidating the molecular mechanisms through which this compound exerts its biological effects will provide insights into its therapeutic potential.

- Synthesis of Derivatives : Investigating modified versions of this compound could lead to enhanced efficacy or reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.